molecular formula C23H32F3N3O5 B12946216 3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate

3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate

Cat. No.: B12946216
M. Wt: 487.5 g/mol
InChI Key: FMFWLUMHDAVOFC-UANXYBPYSA-N
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Description

3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route may include:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.

    Introduction of the Aminoethyl Group: This step involves the alkylation of the benzimidazole core with an appropriate aminoethyl halide.

    Cyclohexanecarbonyl Group Addition: The isopropyl-5-methylcyclohexanecarbonyl group is introduced via an acylation reaction.

    Methoxylation: The methoxy group is added through a methylation reaction.

    Formation of the Trifluoroacetate Salt: The final step involves the reaction of the compound with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, while the methoxy group can undergo electrophilic substitution.

    Acylation and Alkylation: The compound can be further modified through acylation or alkylation reactions to introduce new functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The aminoethyl group may enhance the compound’s ability to penetrate cell membranes, while the cyclohexanecarbonyl group could influence its binding affinity to target proteins.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

    2-(2-Aminoethyl)benzimidazole: Known for its antimicrobial properties.

    5-Methoxy-2-(2-aminoethyl)benzimidazole: Studied for its potential anticancer activity.

    1-(Cyclohexylcarbonyl)-2-(2-aminoethyl)benzimidazole: Investigated for its therapeutic effects in various diseases.

Compared to these compounds, 3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H32F3N3O5

Molecular Weight

487.5 g/mol

IUPAC Name

3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H31N3O3.C2HF3O2/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26;3-2(4,5)1(6)7/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3;(H,6,7)/t14-,16+,17-;/m1./s1

InChI Key

FMFWLUMHDAVOFC-UANXYBPYSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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